2,3-Dichlorononafluoro-2-(trifluoromethyl)pentane
Overview
Description
2,3-Dichlorononafluoro-2-(trifluoromethyl)pentane, also known as 1,1,1,2-Tetrafluoro-2,3-dichloropentane, is a fluorinated hydrocarbon compound that has a wide range of applications in the scientific research field. It is a versatile compound with a wide range of properties that make it suitable for a variety of research applications.
Scientific Research Applications
Catalytic Hydrodefluorination
One of the applications involves the catalytic hydrodefluorination of C(sp3)-F bonds at room temperature, utilizing compounds like Et3Si[B(C6F5)4] and Et3SiH as the hydrogen source. This method facilitates the conversion of Ar-CF3 compounds to Ar-CH3 and fluropentane to pentane, showcasing a potential route for the selective removal of fluorine atoms from organic compounds (V. Scott, R. Çelenligil-Çetin, O. Ozerov, 2005).
Positron-Emitting Estrogens for Imaging
Another interesting application is the development of positron-emitting, non-steroidal estrogens like (2R*, 3S*)-1-[18F]fluoro-2,3-bis(4-hydroxyphenyl)pentane [( 18F]-fluoronor-hexestrol) for imaging estrogen receptor-positive breast tumors in humans. This compound, prepared through fluoride ion displacement, demonstrates highly selective, receptor-mediated uptake by target tissues, highlighting its potential in diagnostic imaging (S. Landvatter, D. Kiesewetter, M. Kilbourn, J. Katzenellenbogen, M. Welch, 1983).
Photophysical Properties of Complexes
Research on the synthesis and characterization of Eu3+-4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione complexes provides insights into their photophysical properties. These complexes, with potential applications in materials science, demonstrate typical Eu(3+) red emissions, useful for various optical applications (D. Ambili Raj, S. Biju, M. Reddy, 2008).
Lewis Acid Properties
The Lewis acid properties of tris(pentafluorophenyl)borane have been explored in the formation of donor adducts in pentane, revealing insights into the strength and behavior of C≡N bonds upon coordination. This study is significant for understanding the interactions and potential catalytic activities of perfluorinated compounds (H. Jacobsen, H. Berke, S. Döring, G. Kehr, G. Erker, Roland Fröhlich† and, O. Meyer, 1999).
Carboxylation of Alkanes
Vanadium-catalyzed carboxylation of linear and cyclic C5 and C6 alkanes to carboxylic acids under mild conditions opens new pathways in organic synthesis, highlighting the functionalization of alkanes with high efficiency and selectivity (P. Reis, Jose A. Silva, A. Palavra, J. F. C. D. Silva, A. Pombeiro, 2005).
properties
IUPAC Name |
2,3-dichloro-1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F12/c7-1(4(12,13)14,5(15,16)17)2(8,9)3(10,11)6(18,19)20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHDZBVFOMETSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)Cl)(C(F)(F)F)(C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604005 | |
Record name | 2,3-Dichloro-1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichlorononafluoro-2-(trifluoromethyl)pentane | |
CAS RN |
80201-33-8 | |
Record name | 2,3-Dichloro-1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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